molecular formula C15H12O4 B11310312 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione

Cat. No.: B11310312
M. Wt: 256.25 g/mol
InChI Key: PYEIFGOINRPFQZ-UHFFFAOYSA-N
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Description

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of pyranochromenes, which are characterized by a fused pyran and chromene ring system. It is often studied for its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or pyridine. The reaction conditions often require refluxing in solvents like ethanol or methanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,8,10-Trimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione: This compound is structurally similar but contains a phenyl group, which may alter its chemical and biological properties.

    2,2-Dimethylchromene derivatives: These compounds share the chromene core but differ in the substitution pattern, leading to variations in their reactivity and applications.

Uniqueness

3,4,10-Trimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3,4,10-trimethylpyrano[3,2-g]chromene-2,6-dione

InChI

InChI=1S/C15H12O4/c1-7-8(2)15(17)19-14-9(3)13-11(6-10(7)14)12(16)4-5-18-13/h4-6H,1-3H3

InChI Key

PYEIFGOINRPFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=O)C=CO3)C)C

Origin of Product

United States

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